N-cyclopropyl-2-methoxy-2-phenylacetamide
Description
N-cyclopropyl-2-methoxy-2-phenylacetamide is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a cyclopropyl group, a methoxy group, and a phenylacetamide moiety
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-cyclopropyl-2-methoxy-2-phenylacetamide |
InChI |
InChI=1S/C12H15NO2/c1-15-11(9-5-3-2-4-6-9)12(14)13-10-7-8-10/h2-6,10-11H,7-8H2,1H3,(H,13,14) |
InChI Key |
OEXGPRYSDVGBQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-methoxy-2-phenylacetamide typically involves the reaction of cyclopropylamine with 2-methoxy-2-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-methoxy-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-2-oxo-2-phenylacetamide.
Reduction: Formation of N-cyclopropyl-2-methoxy-2-phenylethylamine.
Substitution: Formation of various substituted phenylacetamides depending on the substituent introduced.
Scientific Research Applications
N-cyclopropyl-2-methoxy-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-methoxy-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methyl-2-phenylacetamide
- N-cyclopropyl-2-oxo-2-phenylacetamide
- N-cyclopropyl-2-methoxy-2-phenylethylamine
Uniqueness
N-cyclopropyl-2-methoxy-2-phenylacetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
